Vinblastine Impurity B

Description

Contextualization of Pharmaceutical Impurities in Vinblastine (B1199706) Drug Substance

The presence of impurities in an active pharmaceutical ingredient (API) like vinblastine is an expected consequence of the manufacturing process. veeprho.com These unwanted chemicals can originate from various sources, including the starting materials, intermediates, by-products of the synthesis, or degradation products that form during manufacturing or upon storage. veeprho.comcontractpharma.com In the specific case of vinblastine, a complex natural product, the array of potential impurities can be extensive, encompassing structurally similar alkaloids. pharmaffiliates.com

Vinblastine Impurity B is one such related substance. Its formation is intrinsically linked to the chemical environment and processes employed during the isolation and purification of vinblastine. The inherent complexity of the vinblastine molecule and its susceptibility to chemical transformations necessitate stringent control over the manufacturing process to minimize the levels of this and other impurities. nih.gov

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling, the identification, quantification, and characterization of impurities in a drug substance, is a cornerstone of modern pharmaceutical development and manufacturing. veeprho.comresearchgate.net This systematic process is not merely a regulatory requirement but a critical exercise to ensure the safety and efficacy of the final medicinal product. pharmaffiliates.comwisdomlib.org The presence of impurities, even in minute quantities, can potentially influence the drug's stability and biological activity. veeprho.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict guidelines that mandate the reporting, identification, and qualification of impurities. contractpharma.compharmaffiliates.com For instance, the ICH guidelines specify thresholds at which impurities must be identified and evaluated, which can be as low as 0.05% for reporting. contractpharma.com This underscores the importance of developing robust analytical methods to detect and quantify impurities like this compound. researchgate.netglobalpharmatek.com

Historical and Current Research Perspectives on Vinblastine Impurities

The study of vinblastine and its related impurities has evolved significantly since its initial isolation over half a century ago. Early research primarily focused on the isolation and structural elucidation of the main alkaloid and its major analogues. However, with advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC), it became possible to detect and isolate trace-level impurities. researchgate.netnih.gov

Recent research efforts have been directed towards the comprehensive characterization of these minor components. nih.gov The development of new and improved production processes for vinblastine and its semi-synthetic derivative, vincristine (B1662923), has led to the detection of novel, previously uncharacterized impurities. researchgate.netnih.gov The structural identification of these trace impurities often presents a significant challenge due to their low abundance and the difficulty in obtaining them in pure form. nih.gov

Modern approaches to impurity characterization rely heavily on a combination of sophisticated analytical techniques. Preparative HPLC is often employed for the isolation of impurities, followed by structural elucidation using high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D experiments. contractpharma.comnih.gov These powerful tools provide detailed structural information, enabling the definitive identification of compounds like this compound. The ongoing research into vinblastine impurities is not only crucial for ensuring the quality of existing drug products but also contributes to a deeper understanding of the chemistry of vinca (B1221190) alkaloids and may inform the development of new, more effective anti-cancer agents.

Compound Information

| Compound Name |

| Vinblastine |

| This compound |

| Vincristine |

This compound Details

| Parameter | Value | Source |

| Molecular Formula | C46H58N4O10 | sincopharmachem.comaxios-research.com |

| Molecular Weight | 827.00 g/mol | sincopharmachem.com |

| CAS Number | 61936-68-3 | sincopharmachem.comclearsynth.com |

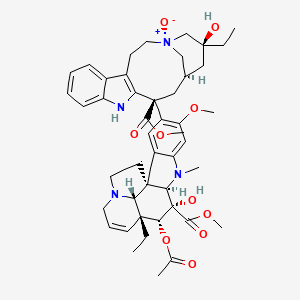

Structure

2D Structure

Properties

CAS No. |

61936-68-3 |

|---|---|

Molecular Formula |

C46H58N4O10 |

Molecular Weight |

827.0 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O10/c1-8-42(54)23-28-24-45(40(52)58-6,36-30(15-20-50(56,25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)57-5)48(4)38-44(31)17-19-49-18-12-16-43(9-2,37(44)49)39(60-27(3)51)46(38,55)41(53)59-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50-/m0/s1 |

InChI Key |

JJNRGDILJOBAEK-FFFVJEPASA-N |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Mechanisms of Formation and Degradation Pathways of Vinblastine Impurity B

Elucidation of Synthetic Byproduct Formation Pathways

Vinblastine (B1199706) Impurity B, or 3',4'-Anhydrovinblastine, is not merely a byproduct but a key intermediate in the biosynthetic and semi-synthetic pathways leading to vinblastine. researchgate.netresearchgate.net Its formation is the result of the crucial coupling reaction between two monomeric alkaloids: catharanthine (B190766) and vindoline (B23647). researchgate.netnih.govresearchgate.net Consequently, any unreacted 3',4'-anhydrovinblastine that is not fully converted to vinblastine during the subsequent hydration/oxidation step will remain as a process-related impurity in the drug substance.

Several methods have been developed to perform this coupling reaction, each presenting a potential pathway for the impurity's presence.

Enzymatic Coupling: In the C. roseus plant, the dimerization is catalyzed by class III peroxidases. nih.govresearchgate.net This biocatalytic approach has been replicated in vitro using enzymes like horseradish peroxidase or specific peroxidases isolated from C. roseus to yield 3',4'-anhydrovinblastine. nih.govnih.gov

Chemical Coupling with Ferric Ion (Fe³⁺): A common semi-synthetic method involves the use of ferric chloride (FeCl₃) to promote the oxidative coupling of catharanthine and vindoline. acs.orgepo.org This process is known to produce 3',4'-anhydrovinblastine, which is then isolated before its conversion to vinblastine. nih.govepo.orggoogle.com The efficiency of this reaction means that 3',4'-anhydrovinblastine is a major component of the reaction mixture. epo.org

Modified Polonovski-Potier Reaction: This classical synthetic approach involves the reaction of catharanthine N-oxide with vindoline, which also proceeds via the formation of the anhydro-intermediate. researchgate.net

The table below summarizes key synthetic routes that form 3',4'-Anhydrovinblastine as a direct intermediate.

| Synthesis Method | Key Reagents/Catalysts | Product | Significance | Reference(s) |

| Enzymatic Coupling | Peroxidase (e.g., Horseradish Peroxidase, C. roseus Peroxidase) | 3',4'-Anhydrovinblastine | Biomimetic pathway, used in both in-planta and in-vitro synthesis. | nih.govresearchgate.netnih.gov |

| Ferric Ion Coupling | Ferric Chloride (Fe³⁺) | 3',4'-Anhydrovinblastine | High-yield semi-synthetic route; the impurity is a key intermediate. | nih.govacs.orgepo.org |

| Polonovski-Potier Reaction | Catharanthine N-oxide, Trifluoroacetic anhydride | 3',4'-Anhydrovinblastine | A foundational chemical method for coupling the monomeric units. | researchgate.net |

| Dehydration Synthesis | Vinblastine Sulfate (B86663), NBS, Trifluoroacetic Acid (TFA) | Anhydrovinblastine (B1203243) | Demonstrates that the impurity can be formed directly from vinblastine. |

Investigation of Degradation-Induced Formation under Controlled Conditions

While primarily a synthetic precursor, Vinblastine Impurity B can also be formed through the degradation of vinblastine itself, particularly via pathways that facilitate the elimination of water from the velbanamine moiety.

Oxidative stress is a known degradation pathway for vinblastine. While direct oxidation typically targets other parts of the molecule, the formation of derivatives of 3',4'-anhydrovinblastine has been observed. When vinblastine was incubated at 37°C, degradation products included 19'-oxovinblastine, an isomer of vinblastine, 19'-hydroxy-3',4'-dehydrovinblastine, and 3',4'-dehydro-19'-oxovinblastine. nih.gov The presence of the "dehydro" structure in these degradants suggests that an elimination reaction to form the 3',4' double bond is a feasible degradation pathway under oxidative conditions. Furthermore, air oxidation of 3',4'-anhydrovinblastine itself has been shown to yield a mixture of other alkaloids, including leurosine, catharine, and even vinblastine. rsc.org

Vinblastine is sensitive to light, and photolytic degradation proceeds through different mechanisms than thermal degradation. researchgate.net For the related analogue vinorelbine (B1196246), exposure to UV light is known to accelerate decomposition through radical-mediated pathways. While studies have not explicitly identified 3',4'-anhydrovinblastine as a direct photolytic degradant of vinblastine, a non-enzymatic synthesis of the impurity has been demonstrated by irradiating a mixture of catharanthine and vindoline with near-UV light, highlighting the role of light energy in reactions involving these structures. nih.gov

The stability of vinblastine is sensitive to pH. Acid-catalyzed degradation is a particularly relevant pathway for the formation of 3',4'-Anhydrovinblastine. This is because the formation of the anhydro- bond is a dehydration reaction (an elimination of water), which can be promoted by acidic conditions. A synthetic method for preparing anhydrovinblastine involves treating vinblastine sulfate with trifluoroacetic acid (TFA), demonstrating that the conversion of vinblastine back to the anhydro- impurity is chemically feasible under acidic conditions. In aqueous solutions at 37°C, vinblastine degrades into several products, with 4-deacetylvinblastine being a notable hydrolytic degradant due to the labile acetyl group. researchgate.netnih.gov While vinblastine is reported to be relatively stable in common infusion fluids like 5% dextrose and 0.9% sodium chloride for up to three weeks at 25°C, the local pH environment within a formulated drug product can be quite different. nih.gov

Elevated temperatures accelerate the degradation of vinblastine. nih.gov Studies on vinorelbine show that temperatures above 40°C can lead to deacetylation and polymerization. When vinblastine is heated in an aqueous solution, the first products to appear are typically an isomer and a C19'-oxidation product. nih.gov Although direct thermal conversion of vinblastine to 3',4'-anhydrovinblastine is not prominently reported, dehydration is a common thermal elimination reaction for alcohols, making it a plausible, if minor, degradation pathway. The table below summarizes known degradation products of vinblastine under various conditions.

| Stress Condition | Observed Degradation Products | Reference(s) |

|---|---|---|

| Hydrolysis / Heat (37°C, pH 7.4-8.8) | 4-Deacetylvinblastine, 19'-Hydroxy-3',4'-dehydrovinblastine, Vinblastine Isomer, 19'-Oxovinblastine, 3',4'-Dehydro-19'-oxovinblastine | nih.gov |

| Acidic Conditions (e.g., with TFA) | 3',4'-Anhydrovinblastine (from Vinblastine) | |

| Acidic Microclimate (in PLGA) | Deformylvincristine (from Vincristine (B1662923), an analogue) | nih.gov |

| Alkaline Conditions | Deacetylation products |

Influence of Excipients and Manufacturing Processes on Impurity B Formation

The formation of 3',4'-Anhydrovinblastine can be significantly influenced by the manufacturing environment and the excipients used in the final drug product formulation.

Influence of Excipients: Since acidic conditions can promote the dehydration of vinblastine to form Impurity B, the use of acidic excipients or the presence of acidic impurities in excipients can compromise the stability of the drug product. The microenvironmental pH within a solid dosage form is critical; for instance, the degradation of the related alkaloid vincristine within PLGA microspheres was attributed to the acidic microclimate of the polymer and was successfully inhibited by co-encapsulating a basic salt, zinc carbonate. nih.gov Surfactants like Tween 80 and solubilizers can also interact with drug molecules, potentially affecting their stability and degradation pathways. nih.gov

Influence of Manufacturing Processes: The most direct manufacturing influence is the incomplete conversion of the 3',4'-anhydrovinblastine intermediate to vinblastine during synthesis. nih.gov This necessitates robust purification steps, such as crystallization, to reduce the level of this impurity in the final active pharmaceutical ingredient. Furthermore, processes related to the handling of the raw plant material can affect impurity levels; for example, treating C. roseus leaves with methyljasmonate and subsequent drying was shown to cause a two-fold increase in the endogenous formation of 3',4'-anhydrovinblastine. researchgate.net

Advanced Methodologies for Structural Elucidation and Confirmation of Vinblastine Impurity B

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. conicet.gov.ar For Vinblastine (B1199706) Impurity B, a suite of NMR experiments is necessary for complete structural assignment. nih.govresearchgate.net

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial overview of the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton. The presence of the N-oxide in Impurity B, located on the vindoline (B23647) moiety's tertiary amine, induces characteristic downfield shifts for the adjacent protons and carbons compared to the parent vinblastine molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the catharanthine (B190766) and vindoline portions of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different spin systems. It reveals long-range couplings between protons and carbons (typically 2-3 bonds away), which helps in assigning quaternary carbons and piecing together the entire molecular framework, including confirming the position of the N-oxide by observing correlations from affected protons to nearby carbons.

¹⁵N NMR , although less common due to lower natural abundance and sensitivity, can provide direct evidence of the N-oxide formation by showing a significant chemical shift change for the oxidized nitrogen atom compared to its state in vinblastine.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: This table is illustrative, based on known effects of N-oxidation. Actual values may vary.)

| Atom | Vinblastine (δ ppm) | Vinblastine Impurity B (δ ppm) | Rationale for Shift |

| ¹H | |||

| Protons on C adjacent to N-oxide | ~2.5-3.0 | ~3.5-4.5 | Deshielding effect of the electronegative N-oxide group. |

| N-CH₃ | ~2.7 | ~3.1 | Moderate downfield shift due to oxidation of the vindoline nitrogen. |

| ¹³C | |||

| Carbons adjacent to N-oxide | ~50-60 | ~65-75 | Significant downfield shift due to the inductive effect of the N-oxide. |

| N-CH₃ | ~43 | ~55 | Downfield shift confirming the electronic change at the nitrogen center. |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. conicet.gov.arresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for large, non-volatile molecules like vinblastine and its impurities. For this compound, ESI-MS in positive ion mode would reveal a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 827. This is 16 atomic mass units (amu) higher than the [M+H]⁺ ion of vinblastine (m/z 811), consistent with the addition of one oxygen atom. plos.orgmedkoo.com

High-Resolution ESI-MS/MS (HR-ESI-MS/MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov This technique can confirm the molecular formula of this compound as C₄₆H₅₈N₄O₁₀, distinguishing it from other potential impurities with the same nominal mass. veeprho.comsimsonpharma.com Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., m/z 827) and fragmenting it to produce a spectrum of product ions. The fragmentation pattern of this compound would be compared to that of vinblastine to pinpoint the modification. Key fragments from the vindoline portion of the molecule would retain the 16 amu mass shift, while fragments from the catharanthine moiety would remain unchanged, confirming the location of the N-oxide. nih.govplos.orgplos.org

Table 2: Expected Mass Spectrometric Data

| Technique | Analyte | Expected m/z | Information Obtained |

| ESI-MS | Vinblastine | 811.4 [M+H]⁺ | Molecular weight of the parent compound. |

| ESI-MS | This compound | 827.4 [M+H]⁺ | Molecular weight confirming the addition of one oxygen atom. |

| HR-MS | This compound | 826.4153 (Exact Mass) | Confirms elemental formula of C₄₆H₅₈N₄O₁₀. |

| MS/MS | This compound | Various fragments | Structural information based on fragmentation pathways. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds. The IR spectrum of this compound would show characteristic absorptions for the O-H (hydroxyl), C=O (ester and acetyl), and C-O groups, similar to vinblastine. Critically, it would also feature a characteristic stretching vibration for the N-oxide (N-O) bond, typically found in the 950-970 cm⁻¹ region, which would be absent in the spectrum of the parent drug. conicet.gov.ar

Table 3: Key Infrared Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Presence in this compound |

| O-H Stretch (hydroxyls) | 3300-3500 | Yes |

| C-H Stretch (alkanes, aromatics) | 2850-3100 | Yes |

| C=O Stretch (esters, amides) | 1680-1750 | Yes |

| C-O Stretch (esters, ethers) | 1000-1300 | Yes |

| N-O Stretch (N-oxide) | 950-970 | Yes (Confirmatory) |

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for impurity profiling. conicet.gov.ar

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern impurity analysis. nih.gov In this method, a high-performance liquid chromatography (HPLC) system separates the components of a sample mixture. This compound would elute at a different retention time than vinblastine, typically earlier on a reversed-phase column due to its increased polarity. As the impurity elutes from the column, it is directed into the mass spectrometer, which provides immediate mass and structural data, allowing for both the detection and identification of the impurity in a single run. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, though less common, hyphenated technique that combines HPLC separation with NMR detection. conicet.gov.ar It allows for the acquisition of full NMR spectra on impurities as they are separated, eliminating the need for laborious offline isolation of the compound, which is often a major challenge when dealing with trace-level impurities. nih.gov

Chemical Derivatization Strategies for Enhanced Characterization

Chemical derivatization involves reacting the analyte with a reagent to form a new compound with properties that are more amenable to analysis. While not always necessary, it can be a powerful strategy for confirming a proposed structure.

For this compound, a definitive confirmation could be achieved through a simple chemical reduction. N-oxides can be readily reduced to their corresponding tertiary amines using mild reducing agents. By treating an isolated fraction of Impurity B with a suitable reductant (e.g., triphenylphosphine (B44618) or sodium dithionite) and analyzing the product by LC-MS, one could confirm its identity. A successful reaction would yield a product with the same retention time and mass spectrum as a standard sample of vinblastine, providing unequivocal proof that the impurity was indeed Vinblastine N-oxide.

Computational Chemistry Approaches in Structural Prediction and Confirmation

Computational chemistry provides theoretical insights that complement experimental data, aiding in structural confirmation. researchgate.net Using molecular modeling software, the three-dimensional structure of the proposed this compound can be built and its energy minimized to find the most stable conformation.

Once a stable structure is predicted, quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can be employed to predict spectroscopic properties. researchgate.net Theoretical NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated. researchgate.net These predicted spectra can then be compared with the experimentally obtained data. A strong correlation between the experimental and computed spectra provides a very high level of confidence in the assigned structure of this compound.

Sophisticated Analytical Methodologies for the Detection, Separation, and Quantification of Vinblastine Impurity B

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of vinblastine (B1199706) and its related impurities due to its high resolution, sensitivity, and reproducibility. nih.govnih.govphcog.com The development of a robust HPLC method for Vinblastine Impurity B is a meticulous process involving the optimization of various chromatographic parameters and subsequent validation to ensure its suitability for its intended purpose. cleanchemlab.comaquigenbio.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of vinblastine and its impurities. The optimization of RP-HPLC parameters is crucial for achieving the desired separation efficiency and peak resolution between vinblastine and Impurity B, as well as other related substances.

Key parameters that are systematically optimized include:

Stationary Phase: C18 columns are widely used for the analysis of vinca (B1221190) alkaloids, offering a good balance of hydrophobicity and peak shape. nih.govnih.gov Columns with a particle size of 5 µm and dimensions such as 250 mm x 4.6 mm are common choices.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically employed. Phosphate buffers are frequently used to control the pH and minimize peak tailing. nih.gov The pH of the mobile phase is a critical factor influencing the retention and selectivity of the basic vinca alkaloids. Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are used to control the elution strength. nih.govgoogle.com Gradient elution, where the proportion of the organic modifier is varied during the run, is often necessary to achieve optimal separation of a complex mixture of impurities. nih.gov

Flow Rate: A typical flow rate for conventional HPLC is in the range of 1.0 to 2.0 mL/min. nih.gov

Detection Wavelength: UV detection is commonly used, with wavelengths around 254 nm or 262 nm providing good sensitivity for vinblastine and its related compounds. nih.govuspnf.com

A representative set of optimized RP-HPLC parameters for the analysis of this compound is presented in the table below.

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Phosphate Buffer (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Linearly from 20% to 70% B over 30 minutes |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Vinblastine and its analogues are complex molecules with multiple chiral centers. nih.gov This stereochemical complexity can lead to the formation of diastereomers, which may exhibit different pharmacological and toxicological profiles. Chiral HPLC is a specialized technique employed to separate enantiomers and diastereomers, thus providing a critical assessment of the stereoisomeric purity of the drug substance. chromatographyonline.comchiralpedia.comsigmaaldrich.comprezi.com

For the stereoisomeric purity assessment of this compound, a chiral stationary phase (CSP) is utilized. These CSPs are designed to interact differently with the various stereoisomers, leading to their separation. chromatographyonline.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including alkaloids. sigmaaldrich.com

The development of a chiral HPLC method involves screening different types of CSPs and optimizing the mobile phase composition, which often consists of a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), to achieve the desired enantiomeric or diastereomeric resolution.

Once an HPLC method for the quantification of this compound has been developed, it must be rigorously validated to demonstrate its reliability and suitability for routine use. The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Accuracy: This assesses the closeness of the test results obtained by the method to the true value. It is typically evaluated by analyzing a sample with a known concentration of Impurity B (spiked sample) and calculating the percentage recovery.

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, with different analysts, or with different equipment.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of solutions of Impurity B at different concentrations and plotting the response versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity. youtube.com

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.comnih.gov

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For impurity analysis, this involves demonstrating that the peak corresponding to Impurity B is well-resolved from the main component (vinblastine) and other impurities.

A summary of typical acceptance criteria for the validation of an impurity quantification method is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Recovery of 80-120% for the spiked impurity. |

| Precision (RSD) | ≤ 10% for the quantification of impurities at the limit of quantification. |

| Linearity (r²) | ≥ 0.99 |

| LOD/LOQ | Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |

| Specificity/Resolution | Baseline resolution (≥ 1.5) between the impurity peak and the main component peak. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, the adoption of UHPLC can lead to:

Enhanced Resolution: The smaller particle size of UHPLC columns results in higher separation efficiency, allowing for better resolution of closely eluting impurities, which is particularly beneficial in complex impurity profiles.

Increased Speed: The higher efficiency allows for the use of shorter columns and/or higher flow rates, significantly reducing the analysis time without compromising separation quality. This leads to higher sample throughput, which is advantageous in a quality control environment.

Improved Sensitivity: The sharper and narrower peaks obtained with UHPLC lead to a better signal-to-noise ratio, resulting in lower detection and quantitation limits for Impurity B.

While specific UHPLC methods for this compound are not extensively detailed in publicly available literature, the principles of method transfer from HPLC to UHPLC are well-established. This typically involves geometric scaling of the column and gradient conditions to maintain the separation selectivity while leveraging the benefits of the UHPLC system.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, its application in the direct analysis of this compound is not feasible due to the high molecular weight and non-volatile nature of vinca alkaloids.

The primary role of GC in the context of vinblastine production lies in the analysis of volatile impurities that may be present in the starting materials, solvents, or reagents used in the synthesis process. amazonaws.com These volatile impurities can include residual solvents from the extraction and purification steps. The presence of such volatile impurities is strictly controlled in pharmaceutical manufacturing.

Commonly used GC techniques for this purpose include:

Headspace GC: This technique is ideal for the analysis of residual solvents in the drug substance. The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system.

GC-MS (Gas Chromatography-Mass Spectrometry): The coupling of GC with a mass spectrometer provides a highly sensitive and specific method for the identification and quantification of volatile impurities.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govmdpi.com This mobility is dependent on the charge and size of the molecule. CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most relevant mode of CE. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. Since vinblastine and its impurities are basic compounds that can be protonated in an acidic buffer, they will carry a positive charge and migrate at different velocities in the electric field, allowing for their separation.

The development of a CE method for separating this compound would involve optimizing parameters such as:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical for achieving the desired separation.

Applied Voltage: Higher voltages generally lead to faster separations, but can also generate Joule heating, which may affect the separation efficiency.

Capillary Dimensions: The length and internal diameter of the capillary influence the analysis time and resolution.

Temperature: Controlling the capillary temperature is important for maintaining reproducible migration times.

CE can be a powerful complementary technique to HPLC for the impurity profiling of vinblastine, providing an orthogonal separation mechanism that can help to confirm the purity of the drug substance and detect impurities that may not be well-resolved by HPLC.

Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-MS, GC-MS)

The comprehensive analysis of pharmaceutical impurities, such as this compound, necessitates highly efficient separation techniques coupled with sensitive and specific detection methods. ijsdr.orgijfmr.com Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable tools for the impurity profiling of complex molecules like Vinca alkaloids. ajrconline.orgsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the most prominent and powerful technique for the analysis of vinblastine and its related impurities. saspublishers.com This method involves coupling a high-performance liquid chromatography (HPLC) system with a mass spectrometer. The HPLC separates the individual components of a sample mixture, which are then introduced into the mass spectrometer for detection, molecular weight determination, and structural elucidation. ijsdr.orgsaspublishers.com

Several studies have demonstrated the utility of LC-MS and its tandem version, LC-MS/MS, in the identification and characterization of novel and known impurities in vinblastine and vincristine (B1662923) production. nih.govnih.gov The use of high-resolution mass spectrometry (HR-MS) in conjunction with LC allows for the accurate determination of elemental composition, which is crucial for identifying unknown impurities. nih.govresearchgate.net Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used as they generate molecular ions with minimal fragmentation, providing clear molecular weight information. ijsdr.orgnih.gov ESI-MS has been successfully used to identify vinblastine and its degradation products. plos.orgaphinfo.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. amazonaws.comnotulaebotanicae.ro In the context of Vinca alkaloids, GC-MS has been employed to analyze the profile of various indole (B1671886) alkaloids present in Catharanthus roseus, the plant source of vinblastine. notulaebotanicae.ronotulaebotanicae.ro The analysis typically involves the separation of alkaloids on a capillary column followed by mass spectrometric detection. notulaebotanicae.ro While effective for precursor alkaloids like vindoline (B23647), the application of GC-MS for large, dimeric, and thermally labile molecules like vinblastine and its impurities is limited due to their low volatility.

The selection of a specific hyphenated technique depends on the physicochemical properties of the analyte and the analytical objective. For comprehensive impurity profiling of vinblastine, LC-MS and LC-MS/MS are the methods of choice due to their high sensitivity, specificity, and applicability to a wide range of non-volatile and thermally sensitive compounds. ijfmr.commdpi.com

Table 1: Application of Hyphenated Techniques in Vinca Alkaloid Analysis

| Technique | Separation Principle | Detection Principle | Application in Vinblastine Impurity Analysis | Key Advantages |

|---|---|---|---|---|

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measures the mass-to-charge ratio of ionized molecules. | Primary technique for detection, identification, and quantification of vinblastine impurities. nih.govnih.gov | High applicability to non-volatile and thermally labile compounds; High sensitivity and selectivity. ijsdr.orgaphinfo.com |

| LC-MS/MS | Same as LC-MS, with multiple stages of mass analysis. | Precursor ions are selected and fragmented to produce product ions, providing structural information. | Used for structural elucidation of unknown impurities and sensitive quantification in complex matrices. nih.govmdpi.com | Enhanced specificity and structural information; Lower limits of detection. |

| GC-MS | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measures the mass-to-charge ratio of ionized, fragmented molecules. | Analysis of volatile precursor alkaloids from C. roseus. notulaebotanicae.ronotulaebotanicae.ro | Excellent separation for volatile compounds; Extensive mass spectral libraries for identification. |

Reference Standard Generation and Characterization for Quantitative Analysis

Accurate quantitative analysis of any chemical substance, including impurities, relies heavily on the availability of a well-characterized reference standard. A reference standard is a highly purified compound used as a measurement base. For this compound, a specific reference standard is essential for validating analytical methods and for the accurate determination of its content in drug substances and products. cleanchemlab.com

This compound is chemically identified as Vinblastine N'b-oxide. simsonpharma.com The generation of a reference standard for this impurity can be achieved through two primary routes:

Isolation from bulk material: The impurity can be isolated from production batches of vinblastine using preparative chromatographic techniques, such as preparative HPLC. nih.govresearchgate.net This involves processing large amounts of the drug substance to obtain a sufficient quantity of the impurity, which is then subjected to further purification steps.

Custom Synthesis: Chemical synthesis offers a direct route to obtaining the impurity. This involves designing a specific reaction pathway to produce Vinblastine N'b-oxide. This method allows for greater control over the purity of the final compound.

Once the reference standard is generated, it must undergo rigorous characterization to confirm its identity and purity. This comprehensive characterization is performed in accordance with regulatory guidelines and typically includes a suite of analytical techniques. cleanchemlab.com

The structural elucidation and confirmation are achieved using:

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are used to provide detailed information about the molecular structure, confirming the atomic connectivity and stereochemistry. nih.govresearchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Ultraviolet (UV) Spectroscopy: To determine the absorption characteristics of the compound. plos.org

The purity of the reference standard is assessed using high-resolution chromatographic methods, primarily HPLC. The certificate of analysis accompanying a reference standard provides comprehensive data on its identity, purity, and assigned content, ensuring its suitability for quantitative applications. sigmaaldrich.com Companies that supply pharmaceutical reference standards provide these materials with detailed characterization data to support their use in quality control (QC) and method validation. cleanchemlab.comsynzeal.com

Table 2: Key Identification Data for this compound Reference Standard

| Identifier | Information | Source |

|---|---|---|

| Chemical Name | Vinblastine N'b-oxide | simsonpharma.com |

| Synonym | This compound | cleanchemlab.comsimsonpharma.com |

| CAS Number | 61936-68-3 | cleanchemlab.comsimsonpharma.com |

| Molecular Formula | C₄₆H₅₈N₄O₁₀ | simsonpharma.comcleanchemlab.com |

| Molecular Weight | 826.97 g/mol | simsonpharma.com |

Regulatory and Pharmacopoeial Perspectives on Vinblastine Impurity B

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D, M7) Relevant to Vinblastine (B1199706) Impurity B

The International Conference on Harmonisation (ICH) has developed a series of guidelines that provide a framework for the control of impurities in new drug substances and products. These guidelines are pivotal in the regulatory assessment of Vinblastine and its impurities, including Vinblastine Impurity B.

ICH Q3A (R2): Impurities in New Drug Substances This guideline outlines the chemistry and safety aspects of impurities in new drug substances produced by chemical synthesis. ecv.de It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For a cytotoxic drug like vinblastine, which is administered in low doses, these thresholds are critical in determining the level of scrutiny required for each impurity.

ICH Q3B (R2): Impurities in New Drug Products Complementing Q3A, this guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients in the drug product. ecv.de The stability of vinblastine formulations and the potential for the formation of degradation products like this compound during the product's shelf-life are addressed under this guideline.

ICH Q3D (R2): Guideline for Elemental Impurities This guideline establishes permitted daily exposures for elemental impurities in drug products. Similar to Q3C, it is a crucial component of the comprehensive quality control of Vinblastine Sulfate (B86663), ensuring the absence of harmful elemental contaminants.

ICH M7 (R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This is a particularly relevant guideline for cytotoxic drugs and their impurities. labmanager.comeuropa.euich.org ICH M7 provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. labmanager.comeuropa.euich.org Given the cytotoxic nature of vinblastine, any related impurity would be carefully assessed for its genotoxic potential under the M7 guideline. The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. labmanager.com For potent impurities, a compound-specific risk assessment may be required.

| ICH Guideline | Focus Area | Relevance to this compound |

| Q3A (R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identification, and qualification of impurities like this compound in the active pharmaceutical ingredient. |

| Q3B (R2) | Impurities in New Drug Products | Addresses the control of degradation products that may form in the final vinblastine drug product, which could include this compound. |

| Q3C (R8) | Residual Solvents | Part of the overall impurity control strategy during the manufacturing process of Vinblastine Sulfate. |

| Q3D (R2) | Elemental Impurities | Ensures the control of elemental impurities in the final drug product. |

| M7 (R2) | Mutagenic Impurities | Provides a framework for assessing the genotoxic potential of impurities like this compound, which is critical for a cytotoxic drug. labmanager.comeuropa.euich.org |

Monographic Standards and Specifications in Major Pharmacopoeias (e.g., USP, EP, BP, JP) for Vinblastine Related Substances

Major pharmacopoeias provide official standards for drug substances and products to ensure their quality. While specific monographs for "this compound" are not typically found, the control of this and other related substances is managed through the general tests for related compounds in the Vinblastine Sulfate monograph.

United States Pharmacopeia (USP) The USP monograph for Vinblastine Sulfate includes a test for "Related compounds." pharmacopeia.cn This test, often utilizing a chromatographic method like HPLC, sets limits for the levels of any individual unspecified impurity and the total of all impurities. For Vinblastine Sulfate for Injection, the USP specifies that the total of the responses due to related substances does not exceed 5.0%, and no single related substance response exceeds 2.0%. pharmacopeia.cn

European Pharmacopoeia (EP) The EP monograph for Vinblastine Sulphate also includes a section on "Related substances." geneesmiddeleninformatiebank.nl It typically employs a liquid chromatography method and sets limits for specified and unspecified impurities. While "this compound" may not be individually named, it would be controlled under the general limit for unspecified impurities or as a specified impurity if it is a known and significant related substance.

British Pharmacopoeia (BP) The BP generally harmonizes with the European Pharmacopoeia. Therefore, the requirements for related substances in Vinblastine Sulphate in the BP are expected to be in line with the EP monograph.

Japanese Pharmacopoeia (JP) The Japanese Pharmacopoeia also contains a monograph for Vinblastine Sulfate, which includes tests for purity and related substances. Similar to other pharmacopoeias, it sets limits on the amounts of impurities that can be present.

It is important to note that pharmacopoeial standards provide a minimum requirement for quality. Manufacturers may need to establish more stringent in-house specifications based on their specific manufacturing process and risk assessments.

Establishment of Reporting, Identification, and Qualification Thresholds for this compound

The thresholds for reporting, identifying, and qualifying impurities are fundamental concepts derived from ICH guidelines Q3A and Q3B. These thresholds are determined by the maximum daily dose (MDD) of the drug.

| Threshold | Description | General ICH Q3A Thresholds (for MDD ≤ 2 g/day ) |

| Reporting Threshold | The level above which an impurity must be reported in the drug substance specification. | 0.05% |

| Identification Threshold | The level above which the structure of an impurity must be determined. | 0.10% |

| Qualification Threshold | The level above which an impurity's safety must be justified through toxicological or other data. | 0.15% |

For a potent, low-dose drug like vinblastine, these percentage-based thresholds translate into very low absolute amounts of impurities. If this compound is present at a level exceeding the identification threshold, its chemical structure must be elucidated. If it exceeds the qualification threshold, a comprehensive safety assessment is required. Given the cytotoxic nature of the parent compound, any related impurity would likely be subject to rigorous toxicological evaluation, potentially including genotoxicity studies as recommended by ICH M7.

Compliance Strategies in Pharmaceutical Manufacturing and Quality Control

Ensuring compliance with regulatory and pharmacopoeial standards for impurities like this compound requires a multi-faceted approach throughout the pharmaceutical manufacturing and quality control processes.

Process Understanding and Control: A thorough understanding of the manufacturing process of Vinblastine Sulfate is essential to identify the potential sources and formation pathways of this compound. This includes characterization of starting materials, intermediates, and reaction by-products.

Analytical Method Development and Validation: Robust and validated analytical methods, typically high-performance liquid chromatography (HPLC), are necessary for the detection and quantification of this compound and other related substances at the required low levels.

Specification Setting: Setting appropriate specifications for this compound in the drug substance and drug product is a critical compliance strategy. These specifications should be based on pharmacopoeial requirements, ICH thresholds, and data from batch analyses and stability studies.

Stability Testing: Comprehensive stability studies are conducted under various conditions (e.g., temperature, humidity, light) to understand the degradation pathways of vinblastine and to monitor the formation of impurities like this compound over the product's shelf life.

Good Manufacturing Practices (GMP): Strict adherence to cGMP is fundamental to prevent contamination and ensure the consistent quality of each batch of Vinblastine Sulfate.

Risk Assessment and Management of Impurities in Drug Products

A risk-based approach is integral to the management of impurities in pharmaceutical products, especially for potent substances like vinblastine.

Risk Identification: The first step involves identifying all potential impurities that could arise during the manufacturing process and storage, including this compound. This is based on chemical synthesis pathways, degradation mechanisms, and historical data. windows.net

Risk Analysis: The identified impurities are then analyzed to assess their potential impact on the safety and efficacy of the drug product. For this compound, this would involve evaluating its toxicological profile, with a particular focus on its potential for cytotoxicity and genotoxicity. nih.gov In silico (computer-based) assessments and, if necessary, in vitro genotoxicity assays (e.g., Ames test) may be employed.

Risk Evaluation: The level of each impurity is compared against the established qualification thresholds and, if applicable, the Threshold of Toxicological Concern (TTC) from ICH M7. tapi.com This evaluation determines whether the levels of this compound are acceptable or if further action is needed.

Risk Control: If the risk associated with this compound is deemed unacceptable, control measures must be implemented. This could involve modifying the manufacturing process to reduce its formation, introducing additional purification steps, or tightening the specification limits.

Risk Communication and Review: The risk assessment and management process should be well-documented and communicated to relevant stakeholders. The risk management plan should be periodically reviewed and updated as new information becomes available.

For a cytotoxic drug like vinblastine, the risk assessment for impurities is a continuous process that ensures the final product is safe and effective for patient use.

Impact of Vinblastine Impurity B on the Quality, Purity, and Stability of Vinblastine Drug Substance and Drug Product

Assessment of Impurity B Influence on Vinblastine (B1199706) Assay and Purity

The presence of Vinblastine Impurity B, the N-oxide of the parent molecule, is a critical quality attribute that directly impacts the analytical assessment of vinblastine. veeprho.com The quantification of vinblastine relies on stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), which must be capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradants. amazonaws.comconicet.gov.ar

This compound, being more polar than vinblastine due to the N-oxide functional group, generally exhibits a different retention time in reverse-phase HPLC systems. researchgate.netnih.gov However, if the chromatographic method is not adequately optimized, co-elution or partial peak overlap can occur, leading to an inaccurate assessment of the vinblastine content and an overestimation of its purity. An effective HPLC method must achieve baseline separation between the main vinblastine peak and the peak corresponding to Impurity B. nihs.go.jp The resolution is influenced by factors such as mobile phase composition, pH, and column type. researchgate.net For instance, adjusting the mobile phase's organic solvent ratio and pH can modulate the ionization state and hydrophobicity of both vinblastine and its N-oxide, thereby improving separation. researchgate.net

The following interactive table illustrates how chromatographic conditions can be optimized to ensure adequate separation, a critical factor for an accurate assay.

Investigation of Impurity B Kinetics during Storage and Shelf-Life Studies

This compound is primarily an oxidative degradation product. veeprho.comnih.gov Its formation is a key indicator of the stability of the drug substance and product over time. The kinetics of Impurity B formation are typically investigated during formal shelf-life and accelerated stability studies. These studies expose the drug to various environmental conditions, such as temperature, humidity, and light, to understand how the quality of the product changes over time. scielo.br

The rate of formation of Vinblastine N-oxide is expected to increase under conditions that promote oxidation. Elevated temperatures accelerate chemical reactions, including oxidation, while exposure to atmospheric oxygen is a direct contributor. nih.gov Flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes are known to catalyze the formation of N-oxides in vivo, and similar chemical oxidation processes can occur in vitro during storage. nih.govhyphadiscovery.com Therefore, the concentration of Impurity B is a critical parameter monitored during stability testing to establish the drug's shelf-life and appropriate storage conditions.

The following table provides a simulated representation of Impurity B formation over a 24-month period under different storage conditions, based on typical first-order reaction kinetics for drug degradation.

Strategies for Mitigating Impurity B Formation during Synthesis and Formulation

Given that this compound is a product of oxidation, several strategies can be employed during both the synthesis of the drug substance and the formulation of the drug product to minimize its formation. nih.gov These strategies are centered around preventing the oxidation of the tertiary amine in the vinblastine molecule.

During chemical synthesis, controlling the reaction environment is crucial. google.com Performing reactions under an inert atmosphere, such as nitrogen or argon, displaces oxygen and significantly reduces the potential for oxidative side reactions. google.com The choice of reagents and control of temperature are also vital; for example, certain oxidative transformations are performed using specific agents like ferric chloride in a controlled manner to avoid unwanted byproducts. google.com

In the formulation stage, the inclusion of antioxidants can effectively inhibit the oxidative degradation of vinblastine. google.com Antioxidants act as scavengers for free radicals and reactive oxygen species, thereby protecting the active ingredient. innspub.net Studies have investigated the protective effects of various antioxidants, such as ascorbic acid, β-carotene, and quercetin, against oxidative damage induced by vinca (B1221190) alkaloids. innspub.netsid.ir Additionally, controlling the pH of the formulation and including chelating agents like ethylenediaminetetraacetic acid (EDTA) can help, as trace metal ions can catalyze oxidation reactions. nih.gov

Correlation between Impurity B Levels and Vinblastine Batch Variability

Batch-to-batch variability is a significant concern in pharmaceutical manufacturing, as it can affect the consistency, safety, and efficacy of the final product. zaether.comminitab.com The level of this compound can serve as a key indicator of this variability, reflecting the degree of control over the manufacturing process. researchgate.net Inconsistent levels of this impurity across different batches suggest variations in process parameters that influence oxidation.

Factors that can contribute to this variability include differences in the quality of raw materials, hold times during which intermediates are exposed to the atmosphere, efficiency of inerting processes, and the presence of trace metal contaminants. tabletscapsules.com For example, a batch manufactured with prolonged exposure to air at a critical step may exhibit a higher level of Impurity B compared to a batch where exposure was minimal. nih.gov

Monitoring Impurity B levels across batches is therefore essential for process validation and continuous quality assurance. minitab.com Statistical process control can be used to track impurity trends, allowing manufacturers to identify and rectify any process deviations promptly. A consistent, low level of Impurity B across multiple batches demonstrates a robust and well-controlled manufacturing process. zaether.com

The following table presents hypothetical data illustrating how Impurity B levels might vary across different production batches, potentially correlating with process conditions.

Emerging Research and Advanced Topics in Vinblastine Impurity B Research

Development of Green Analytical Chemistry Approaches for Impurity B Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical quality control to minimize the environmental impact of analytical methods without compromising performance. ijnrd.org Traditional methods for analyzing Vinca (B1221190) alkaloids, such as high-performance liquid chromatography (HPLC), often rely on large volumes of toxic organic solvents. researchgate.net The development of greener approaches for the analysis of Vinblastine (B1199706) Impurity B focuses on reducing solvent consumption, eliminating hazardous reagents, and decreasing energy usage. researchgate.netresearchgate.net

Key strategies in developing green analytical methods for Impurity B include:

Miniaturization and Automation: The adoption of techniques like ultra-high-performance liquid chromatography (UHPLC) significantly reduces solvent consumption and analysis time compared to conventional HPLC. researchgate.net Automation of sample preparation and analysis further minimizes waste and resource use.

Use of Greener Solvents: Research is focused on replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) with more environmentally benign alternatives such as ethanol, water, or supercritical fluids (e.g., CO2) in supercritical fluid chromatography (SFC). researchgate.netalliedacademies.org

Solvent-Free Extraction: Techniques like solid-phase microextraction (SPME) are being explored as alternatives to traditional liquid-liquid extraction for sample preparation, eliminating the need for large quantities of organic solvents. ijnrd.org

The "greenness" of an analytical method can be evaluated using established metrics like the Analytical Eco-Scale or the Green Analytical Procedure Index (GAPI), which assess factors such as the toxicity of reagents, energy consumption, and waste generation. ijnrd.orgsciensage.info

| Parameter | Traditional HPLC Method | Green Analytical Chemistry (GAC) Approach (e.g., UHPLC/SFC) |

|---|---|---|

| Solvent Consumption | High (e.g., Acetonitrile, Methanol) | Low (e.g., Ethanol, Water, Supercritical CO2) researchgate.net |

| Waste Generation | Significant hazardous liquid waste | Minimized and less hazardous waste sciensage.info |

| Analysis Time | Longer run times | Shorter run times, higher throughput researchgate.net |

| Energy Consumption | Higher due to longer run times and instrument requirements | Lower due to faster analysis and modern instrument efficiency sciensage.info |

| Reagent Toxicity | Often involves toxic and environmentally harmful chemicals | Emphasis on renewable, sustainable, and non-toxic reagents researchgate.net |

Application of Quality by Design (QbD) Principles in Controlling Impurity B

Quality by Design (QbD) represents a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into the product from the outset. nih.govresearchgate.net Applying QbD principles is crucial for effectively controlling the formation of impurities like Vinblastine Impurity B. iajps.com This proactive approach moves beyond simply testing for impurities in the final product to understanding and controlling the process parameters that influence their formation. nih.gov

The implementation of QbD for controlling Impurity B involves several key steps:

Define a Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final Vinblastine drug product, including a strict limit for Impurity B. nih.gov

Identify Critical Quality Attributes (CQAs): The level of this compound is identified as a CQA, as it is a characteristic that must be within an appropriate limit to ensure product quality. iajps.com

Conduct Risk Assessment: A risk assessment is performed to identify and rank the process parameters and material attributes that could potentially impact the formation of Impurity B. This helps focus development efforts on the most critical factors. nih.gov

Determine Critical Process Parameters (CPPs): Through Design of Experiments (DoE), the relationship between process parameters (e.g., temperature, pH, reaction time) and the formation of Impurity B is systematically studied. nih.gov The parameters that have a significant impact on this CQA are designated as CPPs.

Establish a Design Space: The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. e-bookshelf.de Operating within this defined space ensures that the level of Impurity B remains below its specified limit.

Develop and Implement a Control Strategy: A comprehensive control strategy is established, which may include controls on raw materials, in-process controls, and real-time monitoring to ensure the process consistently operates within the Design Space. nih.govagnopharma.com

| QbD Element | Application to this compound Control |

|---|---|

| Quality Target Product Profile (QTPP) | Specifies the maximum acceptable level of Impurity B in the final drug substance. nih.gov |

| Critical Quality Attribute (CQA) | This compound level is defined as a CQA. iajps.com |

| Risk Assessment | Identifies potential factors in the synthesis and purification process (e.g., reactant concentration, temperature, catalysts) that could lead to the formation of Impurity B. |

| Design of Experiments (DoE) | Systematically varies process parameters to understand their individual and interactive effects on the rate of Impurity B formation. nih.gov |

| Design Space | Defines the specific ranges for critical process parameters (CPPs) that ensure Impurity B levels are consistently controlled. e-bookshelf.de |

| Control Strategy | Implements raw material specifications, in-process monitoring (e.g., using PAT), and final product testing to ensure consistent quality and low levels of Impurity B. agnopharma.com |

Advancements in Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.netfda.gov It is a key enabler of QbD, providing the tools for real-time monitoring and control. sigmaaldrich.com For this compound, PAT allows for a shift from offline, retrospective testing to in-line or on-line monitoring, enabling proactive control over its formation. americanpharmaceuticalreview.commt.com

Advanced PAT tools applicable to real-time monitoring of Impurity B include:

Spectroscopic Techniques: In-line spectroscopic probes, such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy, can be integrated directly into reaction vessels or process streams. mt.com These techniques can provide continuous, real-time information on the chemical composition of the process, allowing for the detection and quantification of Impurity B as it forms.

Chromatographic Techniques: On-line HPLC or UHPLC systems can automatically draw samples from the process stream for rapid analysis. This provides detailed separation and quantification of impurities, offering a more precise, albeit less instantaneous, picture of the impurity profile compared to spectroscopy.

Chemometrics: Data from PAT analyzers are often complex and multidimensional. Chemometric models are used to extract relevant information from this data, correlating spectral or chromatographic signals with the concentration of Impurity B. process-insights.com

The implementation of PAT provides a deeper understanding of the manufacturing process, enabling real-time adjustments to CPPs to prevent deviations in quality and minimize the formation of impurities like this compound. fda.gov

| PAT Tool | Mode of Operation | Application for Impurity B Monitoring |

|---|---|---|

| NIR/Raman Spectroscopy | In-line / On-line | Real-time monitoring of reactant conversion and impurity formation directly within the reactor. globalresearchonline.net |

| UV-Vis Spectroscopy | In-line / On-line | Continuous concentration measurement in process streams, useful if Impurity B has a distinct UV-Vis absorbance profile. |

| On-line HPLC/UHPLC | On-line / At-line | Automated, periodic sampling and analysis for precise quantification of Impurity B and other related substances. globalresearchonline.net |

| Mass Spectrometry (MS) | On-line | Provides highly sensitive and specific real-time analysis of process streams for trace-level impurity detection. process-insights.com |

Machine Learning and Chemometrics for Predictive Modeling of Impurity Formation

Machine learning (ML) and chemometrics are powerful computational tools being applied to predict and control pharmaceutical impurities. mdpi.com These approaches leverage historical manufacturing data and experimental results to build predictive models that can anticipate the formation of substances like this compound under various process conditions. acs.orgnih.gov

Chemometrics in Method Development: Chemometric approaches, often used in conjunction with Design of Experiments (DoE), can optimize analytical methods for impurity profiling. rug.nl By statistically analyzing the data, researchers can find the most robust conditions for separating and quantifying Impurity B from the active pharmaceutical ingredient (API) and other related substances. mdpi.com

Predictive Modeling with Machine Learning: ML algorithms, such as random forests, support vector machines, and neural networks, can be trained on large datasets from the manufacturing process. nih.gov These datasets include information on raw material properties, process parameters (CPPs), and corresponding impurity levels. The trained model can then predict the likelihood of Impurity B formation for future batches. aps.orgpnnl.gov

In Silico Degradation Prediction: Software programs can predict potential degradation pathways and the resulting impurities based on the chemical structure of the drug substance and the process conditions (e.g., pH, temperature, presence of oxygen). acs.orglhasalimited.org This allows scientists to proactively identify potential impurities like Impurity B early in development and design processes to avoid their formation.

These predictive models enable a more proactive approach to quality control. By anticipating how process variations will affect impurity levels, manufacturers can adjust process parameters in real-time to ensure the final product consistently meets quality standards.

| Technique | Description | Application in Predicting Impurity B Formation |

|---|---|---|

| Chemometrics | The application of statistical and mathematical methods to chemical data. mdpi.com | Optimizing analytical separations and processing complex data from PAT tools to quantify Impurity B. rug.nl |

| Partial Least Squares (PLS) Regression | A statistical method that finds relationships between predictor variables (process parameters) and response variables (impurity levels). nih.gov | Building models that correlate process data (e.g., spectra) with the concentration of Impurity B. |

| Random Forest | An ML algorithm that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov | Predicting the final concentration of Impurity B based on a wide range of input parameters from the manufacturing process. |

| Artificial Neural Networks (ANN) | A type of ML model inspired by the structure of the human brain, capable of modeling highly complex, non-linear relationships. aps.org | Developing sophisticated predictive models for impurity formation based on extensive historical batch data. |

Q & A

Q. What strategies assess synergistic effects between this compound and other related impurities?

- Methodology : Use the Chou-Talalay combination index (CI) method. Prepare co-treatment samples at varying impurity ratios and analyze cell viability. Calculate CI values using software like CalcuSyn to determine additive, synergistic, or antagonistic effects .

Key Considerations

- Toxicological Relevance : Classify this compound per USP <1086> as a "toxic impurity" if it exhibits significant biological activity at low concentrations .

- Method Validation : Include robustness testing for analytical methods to ensure reproducibility under varying lab conditions .

- Data Interpretation : Use ANOVA and t-tests (p ≤ 0.01) to statistically validate differences in impurity levels across experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.